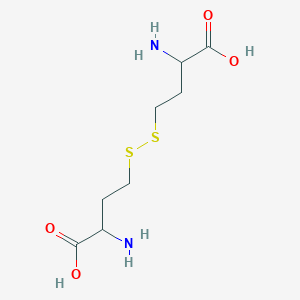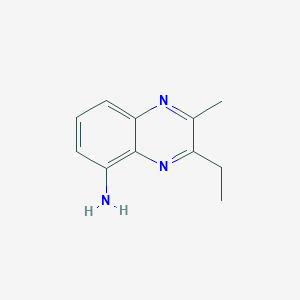
3-Ethyl-2-methylquinoxalin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methylquinoxalin-5-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoxaline family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-Ethyl-2-methylquinoxalin-5-amine is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with biological molecules such as enzymes and receptors. It has been found to inhibit the growth of various microorganisms by disrupting their cell walls or membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, it has been found to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB signaling pathway.
生化学的および生理学的効果
3-Ethyl-2-methylquinoxalin-5-amine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, it has been found to reduce inflammation and oxidative stress in various biological systems. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
実験室実験の利点と制限
The advantages of using 3-Ethyl-2-methylquinoxalin-5-amine in lab experiments include its high yield of synthesis, high purity, and diverse biological activities. It can be easily synthesized and purified using standard laboratory techniques. It has also been extensively studied for its potential applications in various scientific fields. However, the limitations of using 3-Ethyl-2-methylquinoxalin-5-amine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be followed.
将来の方向性
There are several future directions for the research on 3-Ethyl-2-methylquinoxalin-5-amine. One potential direction is to study its potential applications in the field of catalysis and material science. It has been used as a ligand for the preparation of metal complexes, and further studies could lead to the development of new catalysts with improved properties. Another potential direction is to study its potential applications in the field of fluorescence imaging. It has been used as a fluorescent probe for detecting metal ions in biological systems, and further studies could lead to the development of new imaging techniques for studying biological processes. Finally, further studies could be conducted to understand the mechanism of action of 3-Ethyl-2-methylquinoxalin-5-amine and identify new biological targets for its potential applications.
In conclusion, 3-Ethyl-2-methylquinoxalin-5-amine is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its synthesis method is straightforward, and it has diverse biological activities. Its mechanism of action is not fully understood, but it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. Its advantages in lab experiments include its high yield of synthesis and diverse biological activities, while its limitations include its potential toxicity and limited solubility in aqueous solutions. There are several future directions for the research on 3-Ethyl-2-methylquinoxalin-5-amine, including its potential applications in catalysis, material science, and fluorescence imaging, as well as further studies to understand its mechanism of action.
合成法
The synthesis of 3-Ethyl-2-methylquinoxalin-5-amine involves the reaction of 2-methylquinoxaline-3-carboxylic acid with ethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is purified by recrystallization or column chromatography. The yield of the synthesis is typically high, and the purity of the product can be confirmed by NMR spectroscopy.
科学的研究の応用
3-Ethyl-2-methylquinoxalin-5-amine has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In addition, it has been used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.
特性
CAS番号 |
126987-75-5 |
|---|---|
製品名 |
3-Ethyl-2-methylquinoxalin-5-amine |
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC名 |
3-ethyl-2-methylquinoxalin-5-amine |
InChI |
InChI=1S/C11H13N3/c1-3-9-7(2)13-10-6-4-5-8(12)11(10)14-9/h4-6H,3,12H2,1-2H3 |
InChIキー |
ATTOPEVGIMIWCQ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=CC=C2N=C1C)N |
正規SMILES |
CCC1=NC2=C(C=CC=C2N=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



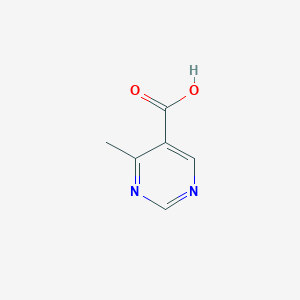
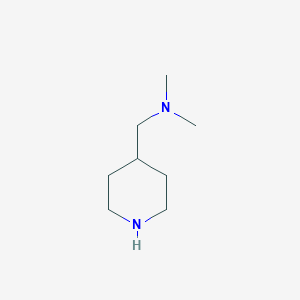
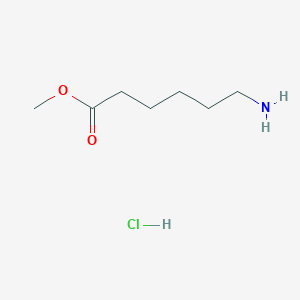
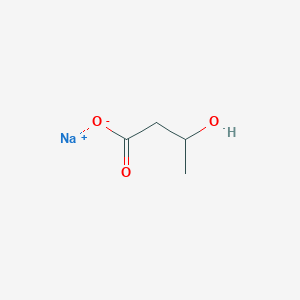
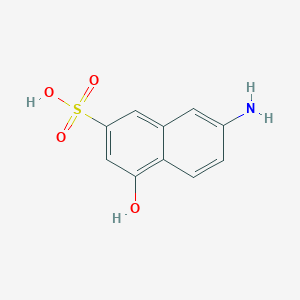
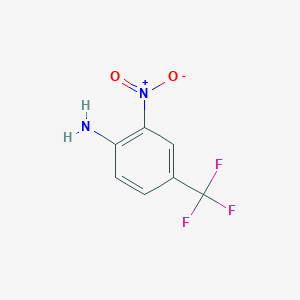
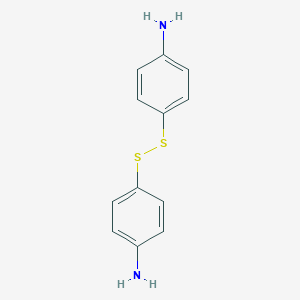
![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

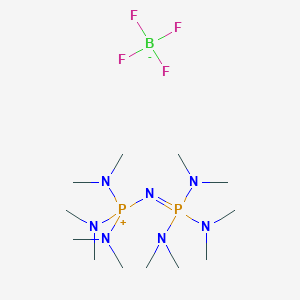
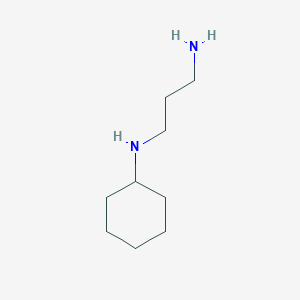
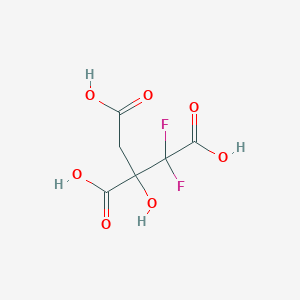
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
